![molecular formula C21H19NO3S B2555143 methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477570-33-5](/img/structure/B2555143.png)
methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural motifs, including a naphthalene ring, an acetamido group, and a thiophene ring. These structural features suggest that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of conjugated systems, which are regions of alternating single and double bonds. These systems can have interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the acetamido group could participate in acylation or substitution reactions, while the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the naphthalene and thiophene rings could make it relatively nonpolar and insoluble in water .科学的研究の応用
Fluorescent AND Logic Gate
A study by Karak et al. (2013) explored a naphthalene-thiophene hybrid molecule that acts as a molecular AND type binary logic gate with Zn2+ and OAc- ions as inputs. This molecule exhibits fluorescence activation upon interaction with these ions, making it useful for intracellular Zn2+ detection under a fluorescence microscope. This application underscores the compound's potential in bioimaging and molecular electronics (Karak et al., 2013).
Catalyst in Organic Synthesis
Mokhtary and Torabi (2017) described the use of nano magnetite (Fe3O4) as a robust catalyst for the synthesis of naphthalene derivatives via a one-pot reaction. This process showcases the compound's role in facilitating efficient organic reactions, highlighting its importance in synthetic organic chemistry (Mokhtary & Torabi, 2017).
Molecular Structural Studies
Research by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide provided insights into hydrogen bonding, stacking, and halogen bonding interactions. This study aids in understanding molecular stability and interactions, which are crucial in drug design and materials science (Gouda et al., 2022).
Anti-HIV Activity
Hamad et al. (2010) synthesized a series of naphthalene derivatives to evaluate their anti-HIV activity. One compound, in particular, showed potent inhibitory activity against HIV-1, suggesting the potential of such compounds in antiviral drug development (Hamad et al., 2010).
Anaerobic Degradation Pathway
Annweiler et al. (2002) and Meckenstock et al. (2004) conducted studies on the anaerobic degradation of polycyclic aromatic hydrocarbons, including naphthalene. These studies revealed metabolic pathways and specific metabolites indicative of anaerobic degradation, contributing to our understanding of environmental bioremediation processes (Annweiler et al., 2002); (Meckenstock et al., 2004).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-25-21(24)19-16-10-5-11-17(16)26-20(19)22-18(23)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDFVPTTXRHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)
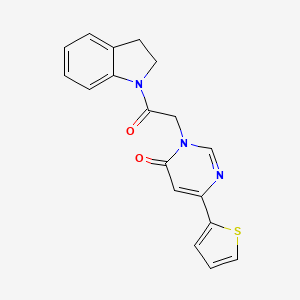

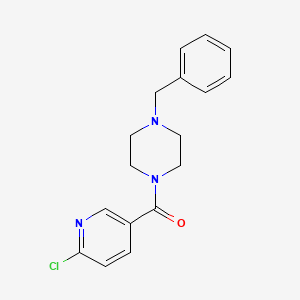
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)

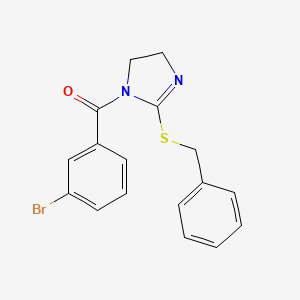
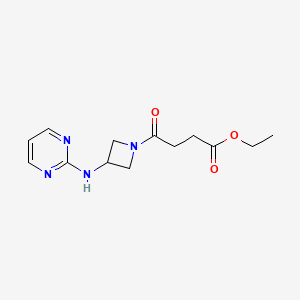
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555076.png)
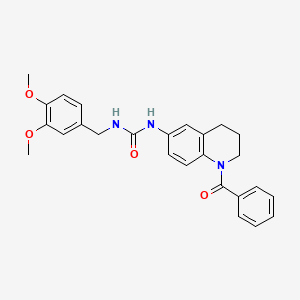

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)